molecular formula C17H14ClNO B3172170 2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine CAS No. 946716-06-9

2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine

Cat. No. B3172170
CAS RN: 946716-06-9
M. Wt: 283.7 g/mol
InChI Key: QJTWKHVGUHVNSS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[(4-Chloro-1-naphthyl)oxy]-5-methylphenylamine” can be inferred from its name. It likely contains a naphthalene ring with a chlorine atom at the 4th position, an oxygen atom linking the naphthalene ring to a phenyl ring, and a methyl group attached to the 5th carbon of the phenyl ring .

Scientific Research Applications

Histochemical Techniques

Burstone (1959) described new histochemical techniques for demonstrating tissue oxidase using complex naphthols and cyclic methylene compounds. This study highlighted the potential of such compounds in staining tissues for oxidase activity, which could be augmented by cytochrome c, though not necessary with the presented techniques. The dyes produced from these reactions have applications in electron microscopy due to their ability to complex with metals like mercury and iron (M. S. Burstone, 1959).

Luminescence Properties

Shershukov and Krasovitskii (1977) synthesized 4-(2-Methyl-5-oxazolyl)naphthalic anhydride and its condensation products with aromatic amines, revealing their luminescence properties. This research indicated that the electronic structure of these compounds contributes to their quantum luminescence yield, suggesting applications in optoelectronic devices and sensors (V. M. Shershukov & B. M. Krasovitskii, 1977).

Azo-Hydrazone Tautomerism

Lyčka (1999) examined the azo-hydrazone tautomerism of dyes prepared by coupling 1-naphthalenediazonium salt with various components. The study found specific compounds to exist almost completely in azo or hydrazone forms, contributing to the understanding of dye chemistry and its implications for industrial applications (A. Lyčka, 1999).

Organic Electronics

Tong et al. (2004) investigated the transport and luminescence in naphthyl phenylamine (NPA) compounds, focusing on the effects of polar side groups. Their findings on hole mobilities and the impact of dipole moments on electronic properties suggest potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) (K. Tong et al., 2004).

properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-11-6-8-17(15(19)10-11)20-16-9-7-14(18)12-4-2-3-5-13(12)16/h2-10H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTWKHVGUHVNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C3=CC=CC=C32)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219135
Record name 2-[(4-Chloro-1-naphthalenyl)oxy]-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946716-06-9
Record name 2-[(4-Chloro-1-naphthalenyl)oxy]-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946716-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chloro-1-naphthalenyl)oxy]-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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